Behenic acid
Behenic acid
Docosanoic acid is a straight-chain, C22, long-chain saturated fatty acid. It has a role as a plant metabolite. It is a straight-chain saturated fatty acid and a long-chain fatty acid. It is a conjugate acid of a behenate.
Docosanoic acid is a natural product found in Calodendrum capense, Arisaema tortuosum, and other organisms with data available.
Behenic Acid is a saturated very long-chain fatty acid with a 22-carbon backbone. Behenic acid is a major component of ben oil, extracted from the seeds of the moringa tree.
See also: Borage Seed Oil (part of).
Docosanoic acid is a natural product found in Calodendrum capense, Arisaema tortuosum, and other organisms with data available.
Behenic Acid is a saturated very long-chain fatty acid with a 22-carbon backbone. Behenic acid is a major component of ben oil, extracted from the seeds of the moringa tree.
See also: Borage Seed Oil (part of).
Brand Name:
Vulcanchem
CAS No.:
112-85-6
VCID:
VC20840628
InChI:
InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)
SMILES:
CCCCCCCCCCCCCCCCCCCCCC(=O)O
Molecular Formula:
C22H44O2
Molecular Weight:
340.6 g/mol
Behenic acid
CAS No.: 112-85-6
Cat. No.: VC20840628
Molecular Formula: C22H44O2
Molecular Weight: 340.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Docosanoic acid is a straight-chain, C22, long-chain saturated fatty acid. It has a role as a plant metabolite. It is a straight-chain saturated fatty acid and a long-chain fatty acid. It is a conjugate acid of a behenate. Docosanoic acid is a natural product found in Calodendrum capense, Arisaema tortuosum, and other organisms with data available. Behenic Acid is a saturated very long-chain fatty acid with a 22-carbon backbone. Behenic acid is a major component of ben oil, extracted from the seeds of the moringa tree. See also: Borage Seed Oil (part of). |
|---|---|
| CAS No. | 112-85-6 |
| Molecular Formula | C22H44O2 |
| Molecular Weight | 340.6 g/mol |
| IUPAC Name | docosanoic acid |
| Standard InChI | InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24) |
| Standard InChI Key | UKMSUNONTOPOIO-UHFFFAOYSA-N |
| Impurities | (C14-C20) fatty acids ca. 11 %; C24 fatty acid ca. 2 % |
| SMILES | CCCCCCCCCCCCCCCCCCCCCC(=O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCC(=O)O |
| Appearance | Unit:500 mgSolvent:nonePurity:99%Physical solid |
| Boiling Point | 306 °C at 60 mm Hg |
| Colorform | Waxy solid Needles |
| Melting Point | 79.95 °C 81 °C |
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